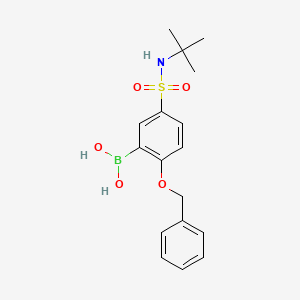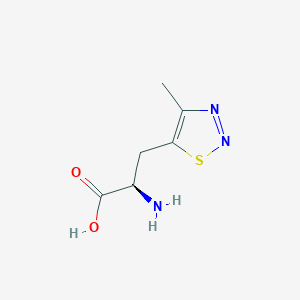![molecular formula C14H16O4 B13338137 7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one is a synthetic organic compound characterized by its unique spiro structure, which involves a chromane and a pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxychroman-4-one and a suitable pyran derivative.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the spiro linkage. Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.
Cyclization: The key step involves the cyclization of the intermediate to form the spiro compound. This can be achieved through heating or using a catalyst to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of 7-Methoxy-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one may involve:
Bulk Synthesis: Large-scale synthesis using batch reactors to ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures, including spectroscopic analysis (e.g., NMR, IR), are used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy group and other positions on the ring systems can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the ring systems.
Scientific Research Applications
7-Methoxy-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a building block in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Binding Affinity: Studies on its binding affinity to different targets help elucidate its potential therapeutic effects and guide the design of related compounds with improved efficacy.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one
- 7-Methoxy-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one
- 7-Methoxy-2’,3’,5’,6’-tetrahydrospiro[benzofuran-2,4’-pyran]-4-one
Uniqueness
- Structural Features : The presence of the methoxy group and the specific spiro linkage in 7-Methoxy-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one distinguishes it from similar compounds.
- Reactivity : Its unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound for synthetic and medicinal chemistry.
- Applications : The compound’s specific properties and potential applications in various fields highlight its uniqueness compared to other similar compounds.
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
7-methoxyspiro[3H-chromene-2,4'-oxane]-4-one |
InChI |
InChI=1S/C14H16O4/c1-16-10-2-3-11-12(15)9-14(18-13(11)8-10)4-6-17-7-5-14/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
XIGQDQQZGAAEEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC3(O2)CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13338087.png)




![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B13338115.png)





